molecular formula C13H15N3OS2 B295224 N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No.: B295224
M. Wt: 293.4 g/mol
InChI Key: XWAMKJNJMHMGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.

Mechanism of Action

N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound prevents the activation of downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). Additionally, this compound has been shown to reduce the activation of immune cells, such as T cells and B cells, leading to a reduction in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying JAK signaling pathways. Additionally, this compound has been extensively studied in preclinical and clinical studies, providing a wealth of information on its pharmacological effects and potential therapeutic applications.
However, this compound also has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which are involved in multiple signaling pathways. This can make it difficult to tease out the specific effects of this compound on a particular pathway or disease. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Despite its potential therapeutic applications, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has some limitations that need to be addressed in future research. One of the main challenges is to develop more specific JAK inhibitors that can target individual JAK isoforms or signaling pathways. Additionally, more research is needed to understand the long-term effects of JAK inhibition on the immune system and other physiological processes. Finally, more studies are needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been extensively researched for its potential therapeutic applications. It has potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of various diseases. While it has some limitations for lab experiments, it has several advantages and has been a useful tool for studying JAK signaling pathways. Future research is needed to address the challenges and limitations of this compound and to explore its potential in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the thieno[2,3-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final step involves the introduction of the cyclopropyl group to the molecule. The overall synthesis of this compound is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been extensively researched for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of these diseases.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

N-cyclopropyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C13H15N3OS2/c1-7-8(2)19-13-11(7)12(14-6-15-13)18-5-10(17)16-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,16,17)

InChI Key

XWAMKJNJMHMGOD-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C

Origin of Product

United States

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